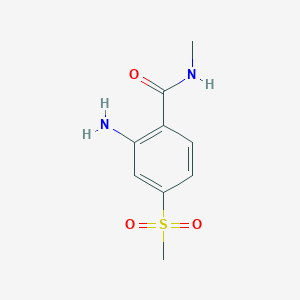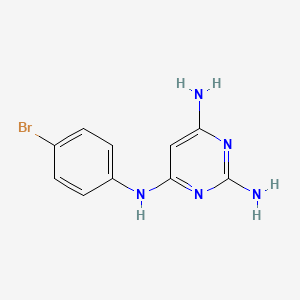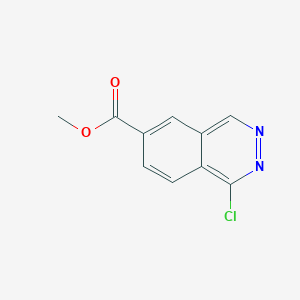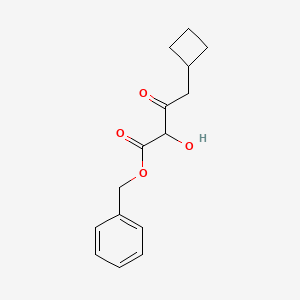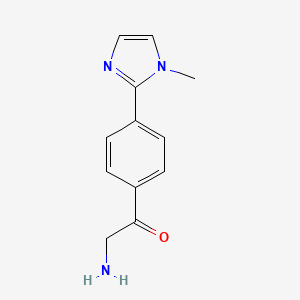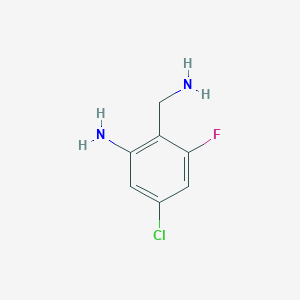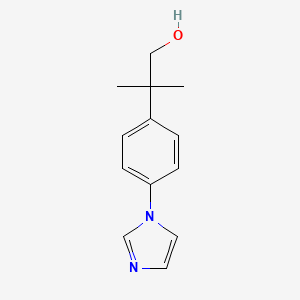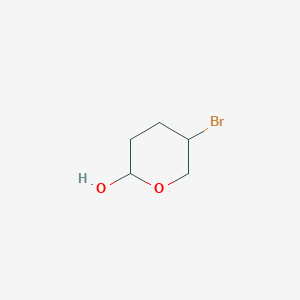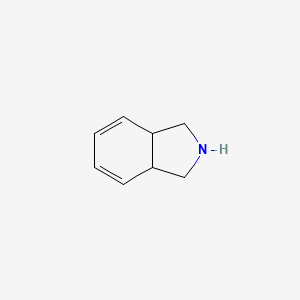
2,3,3a,7a-tetrahydro-1H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3a,7a-Tetrahydro-1H-isoindole is a heterocyclic organic compound with a fused ring structure consisting of a five-membered imide ring and a six-membered ring. This compound is part of the isoindole family, which is known for its significant biological and medicinal properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,7a-tetrahydro-1H-isoindole typically involves the Diels-Alder reaction of 3-sulfolene and maleic anhydride, followed by condensation with a primary amine such as methylamine or ethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
2,3,3a,7a-Tetrahydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as bromide, chloride, or azide ions attack the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or halide salts under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various isoindole-1,3-dione derivatives, which have significant biological activities .
科学的研究の応用
2,3,3a,7a-Tetrahydro-1H-isoindole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,3,3a,7a-tetrahydro-1H-isoindole involves its interaction with specific molecular targets, such as protein phosphatases 1 and 2A . By inhibiting these enzymes, the compound can disrupt cellular processes that are critical for cancer cell survival and proliferation . The inhibition mechanism often involves binding to the active site of the enzyme, preventing its normal function .
類似化合物との比較
Similar Compounds
Norcantharidin: A derivative of cantharidin with similar anticancer properties.
Phthalimide: Another isoindole derivative with significant biological activities.
N-Substituted Norcantharimide: These compounds have been studied for their potential as anticancer agents.
Uniqueness
2,3,3a,7a-Tetrahydro-1H-isoindole is unique due to its specific ring structure, which allows for a variety of chemical modifications. This versatility makes it a valuable compound in the synthesis of new derivatives with potential therapeutic applications .
特性
分子式 |
C8H11N |
|---|---|
分子量 |
121.18 g/mol |
IUPAC名 |
2,3,3a,7a-tetrahydro-1H-isoindole |
InChI |
InChI=1S/C8H11N/c1-2-4-8-6-9-5-7(8)3-1/h1-4,7-9H,5-6H2 |
InChIキー |
DJKGYCLMLZOICD-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC=CC2CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


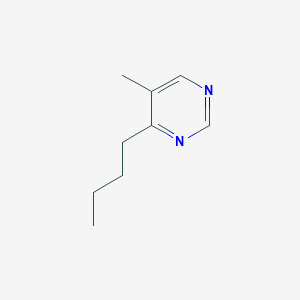
![N-[2-(1,3-benzodioxol-5-yl)ethyl]hydroxylamine](/img/structure/B13114975.png)
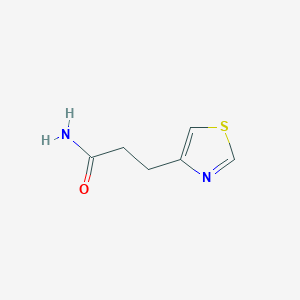
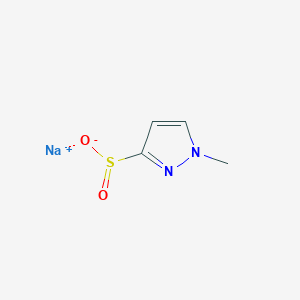
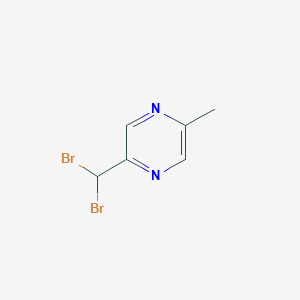
![1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanaminehydrochloride](/img/structure/B13114987.png)
